7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes multiple aromatic rings and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
10-(4-Methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one: Similar structure with a methoxy group instead of a naphthyl group.
10-(4-Fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one: Similar structure with a fluorophenyl group instead of a naphthyl group.
Uniqueness
7-methyl-10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific combination of aromatic rings and the presence of a naphthyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H20O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-methyl-10-naphthalen-2-yl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C26H20O3/c1-15-24-22(13-21-19-8-4-5-9-20(19)26(27)29-25(15)21)23(14-28-24)18-11-10-16-6-2-3-7-17(16)12-18/h2-3,6-7,10-14H,4-5,8-9H2,1H3 |
InChI Key |
RCJIQEBMDKHFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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